[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate
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Overview
Description
1-(9E-octadecenoyl)-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1-acyl-sn-glycero-3-phospho-(1'-sn-glycerol).
Scientific Research Applications
Synthesis and Chemical Reactions
- Fatty acid esters, including compounds structurally similar to [3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate, have been extensively studied for their synthesis and chemical reactivity. For example, the synthesis of furanoid esters from unsaturated fatty esters has been explored (Jie & Lam, 1977). Selective oxidation processes, such as the oxidation of oligoethylene glycol ether methyl 12(13)-hydroxy-13(12)-[11-hydroxy-3,6,9-trioxa-undecyl-1-oxy]-octadec-9-enoate, have been studied, yielding products with unexpected selective oxidation of secondary hydroxyl groups while leaving primary hydroxyl groups intact (Singh & Mahajan, 2006).
Biotechnological and Industrial Applications
- Research on monoolein, which shares a similar structure to the compound , focuses on its applications in food, pharmaceutical, and cosmetic industries. Its phase behavior is particularly important for these applications, and studies have developed coarse-grained models to understand its lipid bilayer phase in mesoscale (Kim et al., 2009).
Novel Derivatives and Synthesis Methods
- Novel azido fatty acid ester derivatives have been synthesized from conjugated C(18) enynoate, showcasing the diverse potential of fatty acid esters in chemical synthesis and the creation of novel compounds (Jie & Alam, 2001). Additionally, the synthesis of oxygenated fatty acid esters from santalbic acid ester has been described, highlighting the versatility of these compounds in generating a variety of derivatives (Pasha & Ahmad, 1993).
Transdermal Delivery Studies
- In the field of pharmacology, research has been conducted on the transdermal delivery of drugs using derivatives of fatty acids. For instance, the percutaneous absorption of tolterodine using O-acylmenthol derivatives, which are structurally related to the compound , has been evaluated (Zhao et al., 2009).
Antioxidant and Antimicrobial Activities
- The antioxidant and antimicrobial activities of fatty acid esters have also been a focus of research. For instance, ferulic acid esters isolated from Ochrosia oppositifolia, structurally similar to the compound of interest, showed moderate in vitro antioxidant and antimicrobial activity (Nasab et al., 2011).
Material Sciences and Polymer Chemistry
- In material sciences, fatty acid derivatives are used for synthesizing polycarbonates and poly(ester carbonate)s, demonstrating the application of these compounds in creating novel polymeric materials (More et al., 2011).
properties
Molecular Formula |
C24H47O9P |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
[3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C24H47O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25/h9-10,22-23,25-27H,2-8,11-21H2,1H3,(H,29,30)/b10-9+/t22-,23?/m0/s1 |
InChI Key |
FQQQKGAFQIIGLQ-XRDMFJJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@H](CO)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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